molecular formula C18H40N4O B12690774 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide CAS No. 65179-50-2

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide

Cat. No.: B12690774
CAS No.: 65179-50-2
M. Wt: 328.5 g/mol
InChI Key: BVTFPKVMGFMGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE is an organic compound with the molecular formula C20H45N5O It is a member of the aliphatic amines class and is known for its unique structure, which includes multiple amino groups and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE typically involves the reaction of dodecanoic acid with a polyamine such as tris(2-aminoethyl)amine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Reactants: Dodecanoic acid and tris(2-aminoethyl)amine.

    Conditions: Dehydrating agent (e.g., thionyl chloride), solvent (e.g., dichloromethane), and controlled temperature.

    Procedure: The dodecanoic acid is first converted to its acyl chloride derivative using a dehydrating agent. This intermediate is then reacted with tris(2-aminoethyl)amine to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as:

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets specific standards through analytical methods like HPLC or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form strong hydrogen bonds and electrostatic interactions with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter cell membrane properties by integrating into the lipid bilayer.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]STEARAMIDE: Similar structure but with a longer aliphatic chain.

    N-[2-[(2-AMINOETHYL)AMINO]ETHYL]DODECYLAMINE: Lacks the amide functional group.

    TRIS(2-AMINOETHYL)AMINE: A simpler structure with three aminoethyl groups but no long aliphatic chain.

Uniqueness

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE is unique due to its combination of multiple amino groups and a long aliphatic chain, which imparts distinct physicochemical properties. This structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in various applications.

Properties

CAS No.

65179-50-2

Molecular Formula

C18H40N4O

Molecular Weight

328.5 g/mol

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]dodecanamide

InChI

InChI=1S/C18H40N4O/c1-2-3-4-5-6-7-8-9-10-11-18(23)22-17-16-21-15-14-20-13-12-19/h20-21H,2-17,19H2,1H3,(H,22,23)

InChI Key

BVTFPKVMGFMGFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCNCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.